Cas no 1534472-89-3 (4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole)
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole
- EN300-1957107
- 1534472-89-3
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- Inchi: 1S/C8H10F3N3/c9-8(10,11)7-5(4-13-14-7)6-2-1-3-12-6/h4,6,12H,1-3H2,(H,13,14)
- InChI Key: UIWALHKHNKMOQZ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=NN1)C1CCCN1)(F)F
Computed Properties
- Exact Mass: 205.08268182g/mol
- Monoisotopic Mass: 205.08268182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 40.7Ų
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957107-0.05g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1957107-0.1g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 0.1g |
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| Enamine | EN300-1957107-0.25g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1957107-0.5g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1957107-1.0g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1957107-2.5g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1957107-5.0g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 5g |
$3313.0 | 2023-05-31 | ||
| Enamine | EN300-1957107-10.0g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1957107-1g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1957107-5g |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
1534472-89-3 | 5g |
$3313.0 | 2023-09-17 |
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Introduction to 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1534472-89-3)
4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential biological activities. This compound, identified by its CAS number 1534472-89-3, belongs to the pyrazole class, which is well-documented for its role in medicinal chemistry. The presence of a pyrrolidin-2-yl substituent and a trifluoromethyl group introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The structural motif of 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole combines the nitrogen-rich environment of the pyrrolidine ring with the electron-withdrawing nature of the trifluoromethyl group. This combination is particularly intriguing because it can modulate the reactivity and binding affinity of the molecule towards biological targets. In recent years, there has been a growing interest in developing small molecules that incorporate such structural elements, as they often exhibit enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential as a scaffold for the development of novel therapeutic agents. The pyrazole core is known to be a privileged structure in drug design, appearing in numerous approved drugs due to its ability to interact with biological macromolecules in a favorable manner. The addition of a pyrrolidin-2-yl group further enhances the compound's complexity, allowing for diverse interactions with enzymes and receptors. This makes 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole a valuable asset in the quest for new pharmacological entities.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The trifluoromethyl group, in particular, is renowned for its ability to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. In the context of 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole, this substituent likely contributes to these desirable properties, making it an attractive molecule for further investigation.
The synthesis of 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques in organic chemistry, including transition metal-catalyzed reactions and flow chemistry, have enabled the efficient preparation of complex heterocycles like this one. These advancements are crucial for enabling the rapid exploration of novel drug candidates.
In terms of biological activity, preliminary studies on derivatives of 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole have shown promising results in various pharmacological assays. For instance, some analogs have demonstrated inhibitory activity against certain enzymes and receptors relevant to inflammatory diseases and cancer. While more extensive research is needed to fully elucidate its therapeutic potential, these early findings suggest that this compound warrants further investigation.
The integration of computational chemistry and machine learning has also played a significant role in understanding the properties of 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole. These tools allow researchers to predict molecular interactions and optimize structures with greater efficiency than traditional experimental methods alone. By leveraging these computational approaches, scientists can accelerate the discovery process and identify promising candidates for further validation.
The future prospects for 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole are exciting, particularly as more data becomes available on its biological activity and synthetic feasibility. As research continues, it is likely that new derivatives will be developed with enhanced properties tailored for specific therapeutic applications. The combination of its structural features and potential biological activities makes this compound a compelling subject for further exploration in drug discovery.
In conclusion, 4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1534472-89-3) represents an intriguing molecule with significant potential in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further research and development. As advancements in synthetic methodologies and computational tools continue to emerge, the exploration of such compounds will undoubtedly lead to new insights and therapeutic opportunities.
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